molecular formula C18H26N2O3 B3026806 tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128137-43-8

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3026806
CAS No.: 1128137-43-8
M. Wt: 318.4
InChI Key: IKLZRTSCLIGAJJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1128137-43-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H26N2O3 and a molecular weight of 318.41 g/mol, this compound is characterized by its unique spirocyclic architecture that fuses indoline and piperidine ring systems . This specific molecular framework, particularly the spiro[indoline-3,4'-piperidine] core, is a privileged scaffold in the synthesis of biologically active molecules. The presence of the methoxy substituent at the 5-position and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for further synthetic elaboration . The Boc group is instrumental in facilitating modern synthetic routes, including parallel synthesis and the generation of diverse compound libraries for biological screening. Researchers utilize this building block in the development of potential therapeutic agents, leveraging its three-dimensional structure to explore novel interactions with biological targets. This product is intended for use as a key synthetic intermediate in laboratory research. It is supplied with a typical purity of 98% and is accompanied by comprehensive analytical documentation, including NMR and LC-MS data, to ensure quality and support research integrity . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-6-5-13(22-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLZRTSCLIGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113969
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128137-43-8
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128137-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate.

    Cyclization: The resulting intermediate undergoes cyclization to form the spirocyclic structure.

    Demethylation: The final step involves the demethylation of the spirocyclic intermediate to yield the target compound.

This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .

Chemical Reactions Analysis

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild acidic or basic conditions for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications, including :

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: It is used to study the interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiroindoline-piperidine derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate with structurally analogous compounds:

Substituent Variations on the Indoline Ring

Compound Name (CAS) Substituent(s) Molecular Formula MW (g/mol) Key Differences vs. Target Compound
Target Compound (1128137-43-8) 5-OCH₃ C₁₈H₂₆N₂O₃ 318.4 Reference compound; methoxy enhances electron density.
tert-Butyl 5-fluoro-2-oxospiro[...]-1'-carboxylate (866028-06-0) 5-F, 2-oxo C₁₇H₂₀FN₂O₃ 334.36 Fluoro (electron-withdrawing) and ketone (2-oxo) increase polarity and reactivity.
tert-Butyl 5-chlorospiro[...]-1'-carboxylate (637362-21-1) 5-Cl C₁₇H₂₂ClN₂O₂ 326.8 Chloro substituent improves metabolic stability but reduces solubility.
tert-Butyl 5-methylspiro[...]-1-carboxylate (878376-82-0) 5-CH₃ C₁₈H₂₆N₂O₂ 302.4 Methyl group increases hydrophobicity, affecting membrane permeability.
tert-Butyl 5-methoxy-2-oxospiro[...]-1'-carboxylate (752234-64-3) 5-OCH₃, 2-oxo C₁₈H₂₄N₂O₄ 332.39 Additional 2-oxo group introduces hydrogen-bonding potential.

Biological Activity

The compound tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a member of the spirocyclic class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.38 g/mol
  • CAS Number : 180465-84-3
  • Structure : The compound features a spiro-indoline-piperidine framework, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that spirocyclic compounds, including tert-butyl derivatives, exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that similar spiro-indoline derivatives inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Compounds like this compound have shown promise in reducing inflammatory responses.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as COX-2.
  • Research Findings : In vitro studies have shown that spirocyclic compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides .

Neuroprotective Properties

Neurodegenerative diseases are characterized by oxidative stress and inflammation. Compounds with spiro structures have been investigated for their neuroprotective effects.

  • Mechanism : They may exert antioxidant effects and inhibit neuroinflammatory pathways.
  • Case Study : Research has indicated that certain spiro-indoline derivatives protect neuronal cells from oxidative stress-induced apoptosis .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits cytokines and COX-2
NeuroprotectiveReduces oxidative stress and inflammation

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the spiro[indoline-piperidine] core. A common approach includes:

Indoline Formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the indoline ring.

Spiro Junction : Cyclization via nucleophilic substitution or coupling reactions to link the indoline and piperidine moieties.

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
Optimization strategies:

  • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., Boc deprotection).
  • Catalyst Selection : Use palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for boronate intermediates) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm the presence of methoxy (δ 3.7–3.9 ppm), tert-butyl (δ 1.4–1.5 ppm), and spiro junction protons (δ 3.0–4.0 ppm). Splitting patterns distinguish axial/equatorial piperidine protons .
  • ¹³C NMR : Identify carbonyl carbons (Boc group: δ 155–160 ppm) and quaternary spiro carbons (δ 70–80 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks. For C₁₉H₂₆N₂O₃, expect m/z ≈ 347.2 .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction outcomes when using this compound as a precursor in complex syntheses?

  • Methodological Answer : Contradictions often arise from:
  • Boc Group Instability : Acidic or high-temperature conditions may cleave the Boc group. Monitor pH (keep >7) and limit exposure to TFA or HCl .
  • Stereochemical Variability : Use chiral HPLC or SFC to separate enantiomers. For example, (±)-29 in was resolved using PetEt/EtOAc (4:1) .
  • Side Reactions : Employ LC-MS to track intermediates. If unexpected byproducts form (e.g., oxidation at the methoxy group), add antioxidants like BHT or conduct reactions under inert atmospheres .

Q. What strategies are effective for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability protocols should include:
  • Temperature Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months. recommends 2–8°C for long-term storage .
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the Boc group. Karl Fischer titration quantifies water content in stored samples .
  • Light Exposure : UV/Vis spectroscopy (λ = 254 nm) detects photodegradation. Store in amber vials if degradation is observed .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Tools include:
  • DFT Calculations : Predict reaction transition states (e.g., nucleophilic attacks on the spiro carbon) using Gaussian or ORCA software.
  • Molecular Docking : Assess interactions with biological targets (e.g., HDAC enzymes) using AutoDock Vina. For example, spiro-piperidine derivatives in showed affinity for HDAC6 .
  • Retrosynthetic Analysis : Platforms like Synthia™ propose routes using available intermediates (e.g., boronate esters from ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

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